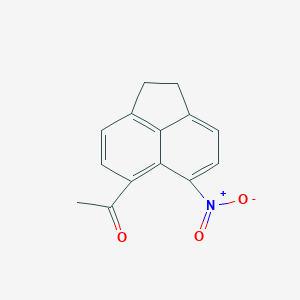

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone

Descripción

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone is a bicyclic aromatic ketone featuring a nitro (-NO₂) substituent at the 6-position of the fused 1,2-dihydroacenaphthylene ring. The nitro group imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the dihydroacenaphthylene core contributes to its planar, conjugated structure .

Propiedades

IUPAC Name |

1-(6-nitro-1,2-dihydroacenaphthylen-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-8(16)11-6-4-9-2-3-10-5-7-12(15(17)18)14(11)13(9)10/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILUBKLGLNBQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997146 | |

| Record name | 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7575-55-5 | |

| Record name | NSC144443 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002920623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone typically involves the nitration of acenaphthene followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group into the acenaphthene structure, and the subsequent acylation reaction attaches an ethanone group to the nitro-substituted acenaphthene. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro ketones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and electrophiles for substitution reactions.

Aplicaciones Científicas De Investigación

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

1-(1,2-Dihydroacenaphthylen-5-yl)ethanone

- Structure : Lacks the nitro group at position 6.

- Applications : Used as a precursor for synthesizing substituted acenaphthene derivatives .

1-(5-Hydroxy-1,2-dihydroacenaphthylen-4-yl)ethanone (CAS 51144-93-5)

- Structure : Features a hydroxy (-OH) group at position 5 instead of the nitro group.

- Properties : The hydroxy group enhances hydrogen bonding capability, increasing solubility in polar solvents. The electron-donating nature of -OH contrasts with the electron-withdrawing nitro group, leading to divergent reactivity in electrophilic substitution reactions .

1-(5-Amino-2,4-dihydroxyphenyl)ethanone (CAS 5528-13-2)

- Structure: Contains amino (-NH₂) and hydroxyl (-OH) groups on a phenyl ring rather than a bicyclic system.

- Properties: The amino group increases nucleophilicity, making this compound reactive in coupling reactions. The phenyl ring’s smaller conjugated system reduces planarity compared to the dihydroacenaphthylene core .

1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)

- Structure: Combines nitro and amino groups on a phenyl ring.

- Properties: The opposing electronic effects of -NO₂ (electron-withdrawing) and -NH₂ (electron-donating) create a polarized aromatic system. This compound’s hazards include unstudied toxicological risks, necessitating precautions during handling .

Physical and Chemical Properties

Actividad Biológica

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone is a compound belonging to the acenaphthene derivatives class. Its structure includes a nitro group and a ketone group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and comparative studies with related compounds.

- Molecular Formula : C₁₂H₉N₁O₂

- Molecular Weight : 241.24 g/mol

- CAS Number : 7575-55-5

Synthesis

The synthesis of 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone typically involves:

- Nitration of Acenaphthene : Introduction of the nitro group.

- Friedel-Crafts Acylation : Attachment of the ethanone group to the nitro-substituted acenaphthene.

These methods allow for the efficient production of the compound with high yield and purity .

The biological activity of 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone is primarily attributed to its interaction with cellular components through the following mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with enzymes and receptors.

- Oxidative Stress Induction : The compound may induce oxidative stress, affecting cellular processes and leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep3B (Hepatoma) | 15 | Induction of apoptosis via oxidative stress |

| PC-3 (Prostate) | 20 | Interference with cell cycle progression |

| HUVEC (Control) | >100 | Minimal toxicity towards healthy cells |

The compound's selective toxicity towards cancer cells compared to normal cells highlights its potential as a therapeutic agent .

Comparative Studies

When compared to other acenaphthene derivatives, such as 1-Acetyl-2-nitroacenaphthene and 1-(6-Amino-1,2-dihydroacenaphthylen-5-yl)ethanone, 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone shows distinct biological profiles. The presence of the nitro group significantly enhances its cytotoxic effects while modifying other substituents alters its activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone in cancer treatment:

- Study on Prostate Cancer : A combination treatment involving this compound and standard chemotherapy agents showed improved tumor regression rates compared to chemotherapy alone.

- Hypoxic Conditions : The compound demonstrated enhanced activity under hypoxic conditions commonly found in tumors, suggesting its potential for targeted therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.